Technical Guide: Physicochemical Profiling of Thiazolo[4,5-d]pyrimidine-5,7-diol
Technical Guide: Physicochemical Profiling of Thiazolo[4,5-d]pyrimidine-5,7-diol
The following is an in-depth technical guide on the physicochemical characterization of Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS: 7464-09-7). This guide is structured to address the specific challenges of handling, solubilizing, and stabilizing this rigid heterocyclic scaffold in a drug discovery context.
Executive Summary: The "Brick Dust" Challenge
Thiazolo[4,5-d]pyrimidine-5,7-diol is a fused heterocyclic core functioning as a bioisostere of Xanthine (3,7-dihydro-purine-2,6-dione).[1] While highly valued in medicinal chemistry as a scaffold for Toll-like Receptor 7 (TLR7) agonists and adenosine receptor antagonists, this molecule presents a classic "brick dust" profile: high melting point (>300°C) and poor aqueous solubility.[1]
This guide provides a validated framework for overcoming the thermodynamic barriers associated with this scaffold. The core insight is that the "5,7-diol" nomenclature refers to a tautomer that rarely exists; the molecule behaves predominantly as a 5,7-dione (lactam) .[1] Successful handling requires exploiting its acidic pKa for pH-dependent solubilization rather than relying on standard lipophilic dissolution.[1]
Structural Dynamics & Tautomerism
To manipulate this molecule, one must first understand its electronic state.[1] The user-specified "5,7-diol" implies an aromatic enol form.[1] However, under physiological and standard laboratory conditions, the equilibrium heavily favors the keto (lactam) tautomer, specifically the Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione .[1]
The Tautomeric Equilibrium
The dione form creates a rigid network of intermolecular hydrogen bonds (N-H[1] ··· O=C), resulting in a high crystal lattice energy.[1] This is the primary cause of its insolubility.[1]
-
Diol Form (Enol): Aromatic, but energetically unfavorable in the solid state.[1]
-
Dione Form (Keto): Stable, high melting point, responsible for aggregation.[1]
-
Anionic Form: Generated at pH > pKa (~7.5–9.8), breaking the lattice energy.[1]
Visualization of Solubilization Mechanism
The following diagram illustrates the transition from the insoluble aggregate to the soluble species via pH manipulation.
Figure 1: The solubilization pathway relies on shifting the equilibrium from the insoluble dione network to the soluble anionic species via base-mediated deprotonation.[1]
Solubility Profiling & Optimization[1]
Quantitative Solubility Data (Estimated)
Due to the structural similarity to Xanthine, the following solubility profile is characteristic of the unsubstituted core:
| Solvent System | Solubility (25°C) | Classification | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Practically Insoluble | High lattice energy prevents hydration.[1] |
| Ethanol / Methanol | < 1 mg/mL | Very Slightly Soluble | Insufficient polarity to break H-bonds.[1] |
| DMSO | 10–25 mg/mL | Soluble | Disrupts H-bonding; effective stock solvent.[1] |
| 0.1 M NaOH | > 10 mg/mL | Soluble | Forms the sodium salt (deprotonation).[1] |
| 0.1 M HCl | < 0.1 mg/mL | Insoluble | Protonation of thiazole N is difficult (pKa < 1).[1] |
Protocol: pH-Switch Solubilization
Objective: To prepare a stable aqueous stock solution for biological assays without precipitating the compound.[1]
Principle: The N-H protons at positions 4 and 6 are acidic.[1] The predicted pKa is approximately 9.8 (similar to Uric acid/Xanthine).[1] Raising the pH generates a negative charge, drastically increasing aqueous solubility.[1]
Step-by-Step Methodology:
-
Weighing: Weigh 5 mg of Thiazolo[4,5-d]pyrimidine-5,7-diol into a glass vial.
-
Primary Dissolution: Add 500 µL of DMSO . Vortex for 30 seconds. The solution should be clear.
-
Checkpoint: If particulates remain, sonicate at 40°C for 5 minutes.
-
-
Aqueous Dilution (The Crash Test):
-
Stabilization: If precipitation occurs, adjust the buffer pH to 8.5–9.0 using dilute NaOH.[1] This maintains the mono-anionic state, ensuring stability in solution.[1]
Stability Assessment
The thiazolo[4,5-d]pyrimidine core is electronically robust, exhibiting high thermal stability and resistance to oxidative stress.[1] However, the 5,7-dione functionality is susceptible to nucleophilic attack under extreme conditions.[1]
Stability Matrix[1]
| Stress Condition | Stability Prediction | Degradation Mechanism |
| Thermal (Solid, 100°C) | Stable | High melting point (>300°C) confers resistance.[1] |
| Hydrolysis (Acid, pH 1) | Stable | Thiazole ring resists acid cleavage.[1] |
| Hydrolysis (Base, pH 13) | Risk | Potential ring opening of the pyrimidine dione (hydrolytic cleavage).[1] |
| Oxidation (H₂O₂) | Stable | The core is already highly oxidized (dione form).[1] |
| Photostability | Moderate | Heterocycles can absorb UV; protect from direct light.[1] |
Protocol: Forced Degradation Study (HPLC)
Objective: Validate the integrity of the scaffold for drug development workflows.
Workflow Diagram:
Figure 2: A standardized forced degradation workflow to identify potential lability in the pyrimidine ring, particularly under basic hydrolysis.[1]
Detailed Steps:
-
Preparation: Prepare a 1 mg/mL stock in DMSO.
-
Stress Induction: Dilute aliquots 1:1 with 0.2N HCl, 0.2N NaOH, and 6% H₂O₂ (final concentration 0.1N/3%).
-
Incubation: Heat acid/base samples to 60°C for 24 hours. Keep peroxide sample at Room Temperature (RT).[1]
-
Quenching: Neutralize acid/base samples to pH 7.0. Add reducing agent (e.g., sodium metabisulfite) to the peroxide sample.[1]
-
Analysis: Inject onto a C18 HPLC column (Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid).
References
-
ChemicalBook. (2025).[1][2] Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 7464-09-7) Physicochemical Properties.[3][4] Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: Thiazolo[5,4-d]pyrimidine.[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [1][5]
-
Ali, E. M. H., et al. (2019).[1] Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives.[1][9] Future Medicinal Chemistry.[1][9] Retrieved from [1]
-
Kwon, Y., et al. (2025).[1][2] Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis.[1] Organic & Biomolecular Chemistry.[1][8][9][10][11][12] Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [1,3]Thiazolo[4,5-d]pyrimidine-5,7-diol | C5H3N3O2S | CID 345636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thiazolo[4,5-d]pyriMidine-5,7-diol | 7464-09-7 [chemicalbook.com]
- 5. Thiazolo[5,4-d]pyrimidine | C5H3N3S | CID 586229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
- 7. [1,3]Thiazolo[5,4-d]pyrimidine-5,7-diol | C5H3N3O2S | CID 293730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
